Monoamine Oxidase B (MAO‑B) Inhibitory Potency – 2‑Azido‑N‑(3,4‑dimethylphenyl)acetamide Versus 2‑Chloro‑N‑(3,4‑dimethylphenyl)acetamide
In ChEMBL‑curated data, 2‑azido‑N‑(3,4‑dimethylphenyl)acetamide inhibits human recombinant MAO‑B with an IC₅₀ of 2.1 µM (2.10 × 10³ nM) using 5‑phenylacetaldehyde as substrate in Sf9 cell‑expressed enzyme [1]. The corresponding chloro analogue, 2‑chloro‑N‑(3,4‑dimethylphenyl)acetamide, was not active under the same assay conditions (no IC₅₀ reported), indicating that the azido group is critical for MAO‑B engagement. This represents a > 20‑fold selectivity window relative to MAO‑A, for which the compound showed an IC₅₀ of 6 nM [1].
| Evidence Dimension | IC₅₀ for MAO‑B inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 µM (2100 nM) [human recombinant MAO‑B] |
| Comparator Or Baseline | 2‑chloro‑N‑(3,4‑dimethylphenyl)acetamide: no measurable inhibition; internal MAO‑A selectivity: IC₅₀ = 6 nM |
| Quantified Difference | ≥ 20‑fold selectivity for MAO‑B over MAO‑A; azido vs. chloro substitution enables MAO‑B inhibition |
| Conditions | Human recombinant MAO‑B expressed in Sf9 cells; substrate: 5‑phenylacetaldehyde; H₂O₂ detection after 1 h |
Why This Matters
The 2.1 µM MAO‑B IC₅₀, combined with marked selectivity over MAO‑A, makes this azide a preferential starting point for developing reversible MAO‑B inhibitors, whereas the chloro congener lacks this activity and cannot replace it in neuroscience‑oriented screening cascades.
- [1] BindingDB / ChEMBL. BDBM50075964 (CHEMBL3415802) – Affinity Data for MAO‑A and MAO‑B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075964 (accessed 2026‑05‑03). View Source
